molecular formula C11H10F4O2 B2589529 Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate CAS No. 1260761-96-3

Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate

Cat. No.: B2589529
CAS No.: 1260761-96-3
M. Wt: 250.193
InChI Key: PHOAWYHJERXBRH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(12)6-9(7)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOAWYHJERXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate typically involves the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-fluoro-2-(trifluoromethyl)benzoic acid+ethanolH2SO4Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate+H2O\text{4-fluoro-2-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-fluoro-2-(trifluoromethyl)benzoic acid+ethanolH2​SO4​​Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate is largely dependent on its interaction with specific molecular targets. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-chloro-2-(trifluoromethyl)phenyl]acetate
  • Ethyl 2-[4-bromo-2-(trifluoromethyl)phenyl]acetate
  • Ethyl 2-[4-methyl-2-(trifluoromethyl)phenyl]acetate

Uniqueness

Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

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